molecular formula C13H18O2 B13353561 Rel-(1R,2R)-2-(2-isopropylphenoxy)cyclobutan-1-ol

Rel-(1R,2R)-2-(2-isopropylphenoxy)cyclobutan-1-ol

Cat. No.: B13353561
M. Wt: 206.28 g/mol
InChI Key: LVMNYENVKVSHKB-DGCLKSJQSA-N
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Description

Rel-(1R,2R)-2-(2-isopropylphenoxy)cyclobutan-1-ol is a chiral compound with a cyclobutane ring substituted with a phenoxy group and an isopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(1R,2R)-2-(2-isopropylphenoxy)cyclobutan-1-ol typically involves the following steps:

    Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a [2+2] cycloaddition reaction of alkenes.

    Introduction of the Phenoxy Group: The phenoxy group can be introduced via a nucleophilic substitution reaction using a phenoxide ion.

    Addition of the Isopropyl Group: The isopropyl group can be added through an alkylation reaction using isopropyl halide.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Rel-(1R,2R)-2-(2-isopropylphenoxy)cyclobutan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohols or hydrocarbons.

    Substitution: The phenoxy or isopropyl groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as halides or amines can be used for substitution reactions.

Major Products

    Oxidation: Ketones or aldehydes.

    Reduction: Secondary or tertiary alcohols.

    Substitution: Various substituted cyclobutane derivatives.

Scientific Research Applications

Rel-(1R,2R)-2-(2-isopropylphenoxy)cyclobutan-1-ol has several scientific research applications:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Rel-(1R,2R)-2-(2-isopropylphenoxy)cyclobutan-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Rel-(1R,2R)-2-(2-methylphenoxy)cyclobutan-1-ol: Similar structure with a methyl group instead of an isopropyl group.

    Rel-(1R,2R)-2-(2-ethylphenoxy)cyclobutan-1-ol: Similar structure with an ethyl group instead of an isopropyl group.

Uniqueness

Rel-(1R,2R)-2-(2-isopropylphenoxy)cyclobutan-1-ol is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity

Properties

Molecular Formula

C13H18O2

Molecular Weight

206.28 g/mol

IUPAC Name

(1R,2R)-2-(2-propan-2-ylphenoxy)cyclobutan-1-ol

InChI

InChI=1S/C13H18O2/c1-9(2)10-5-3-4-6-12(10)15-13-8-7-11(13)14/h3-6,9,11,13-14H,7-8H2,1-2H3/t11-,13-/m1/s1

InChI Key

LVMNYENVKVSHKB-DGCLKSJQSA-N

Isomeric SMILES

CC(C)C1=CC=CC=C1O[C@@H]2CC[C@H]2O

Canonical SMILES

CC(C)C1=CC=CC=C1OC2CCC2O

Origin of Product

United States

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